

TD-5471 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TD-5471**

Cat. No.: **B8488662**

[Get Quote](#)

TD-5471: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 is a potent and selective long-acting β_2 -adrenergic receptor (β_2 -AR) agonist under investigation for the management of chronic obstructive pulmonary disease (COPD). This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **TD-5471**. Detailed methodologies for key experimental assays are described, and a summary of its mechanism of action and signaling pathways is presented. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel respiratory therapeutics.

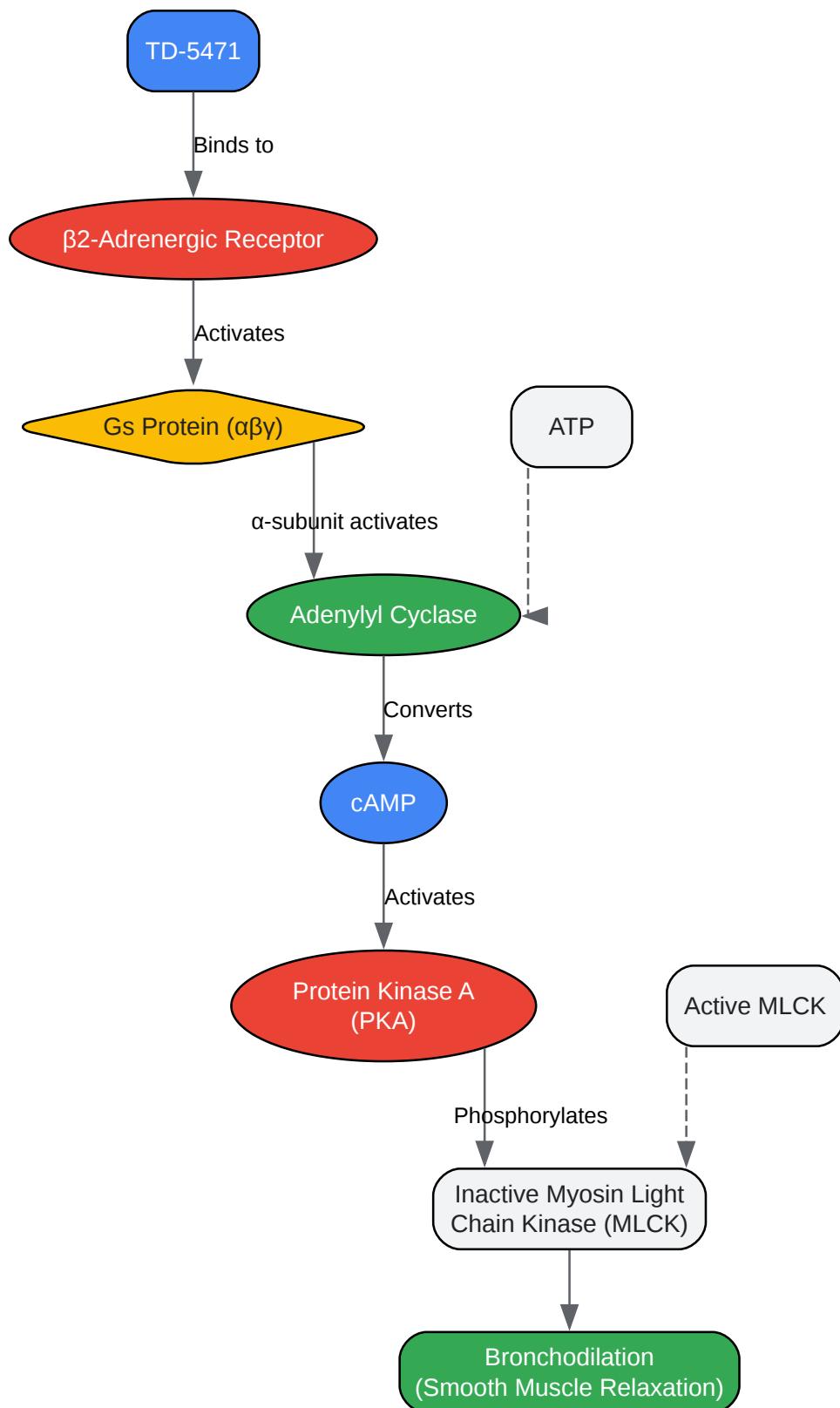
Chemical Structure and Properties

TD-5471, in its hydrochloride salt form, possesses the following chemical and physical properties:

Property	Value
IUPAC Name	8-hydroxy-5-[(1R)-1-hydroxy-2-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]quinolin-2(1H)-one hydrochloride
CAS Number	530084-35-6
Molecular Formula	C ₃₂ H ₃₂ ClN ₃ O ₄
Molecular Weight	558.07 g/mol

Chemical Structure:

Pharmacological Profile


TD-5471 is a selective agonist of the β 2-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the smooth muscle of the airways. Its long-acting nature is a key characteristic for maintenance therapy in COPD.

Mechanism of Action

As a β 2-AR agonist, **TD-5471** mimics the action of endogenous catecholamines like epinephrine at the β 2-adrenergic receptor. The binding of **TD-5471** to the β 2-AR initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The activation of the β 2-adrenergic receptor by **TD-5471** follows a well-established signaling pathway:

[Click to download full resolution via product page](#)**Figure 1:** β2-Adrenergic Receptor Signaling Pathway.

Upon binding of **TD-5471** to the $\beta 2$ -AR, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation. This ultimately results in the relaxation of airway smooth muscle and bronchodilation.

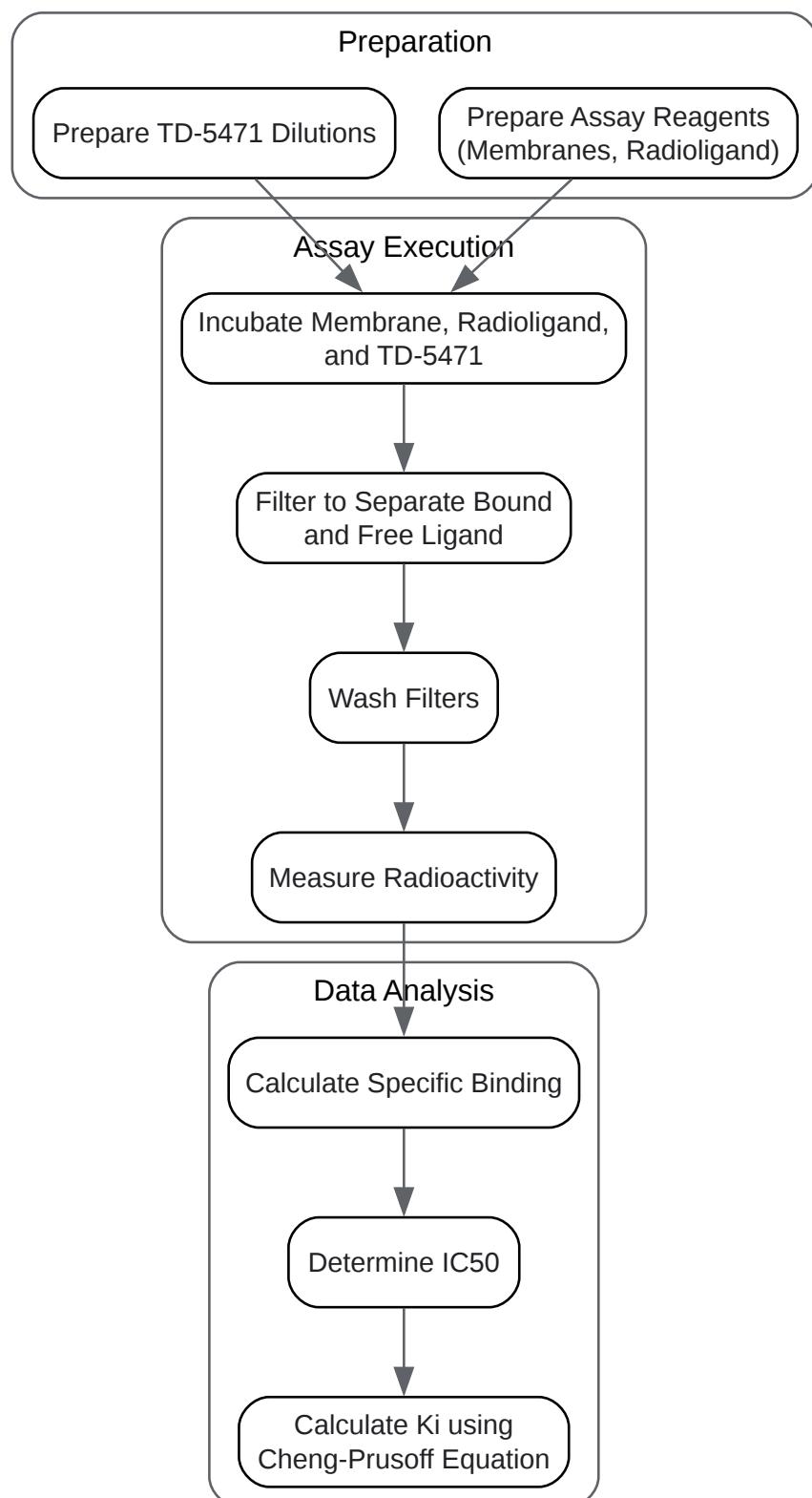
Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological activity of $\beta 2$ -adrenergic receptor agonists like **TD-5471**.

Radioligand Binding Assay (for Determination of K_i)

This assay is performed to determine the binding affinity of a test compound for the $\beta 2$ -adrenergic receptor.

Objective: To determine the inhibition constant (K_i) of **TD-5471** for the human $\beta 2$ -adrenergic receptor.


Materials:

- Membrane preparations from cells stably expressing the human $\beta 2$ -adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [3 H]-CGP 12177 (a well-characterized β -adrenergic antagonist).
- Non-specific binding control: Propranolol (a non-selective β -blocker).
- Test compound: **TD-5471** at various concentrations.
- Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Scintillation cocktail and scintillation counter.

Procedure:

- Prepare a series of dilutions of **TD-5471**.

- In a 96-well plate, add the cell membrane preparation, the radioligand ($[^3\text{H}]\text{-CGP 12177}$) at a fixed concentration (typically near its K_d value), and varying concentrations of **TD-5471**.
- For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of propranolol.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Following incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each filter.
- Measure the radioactivity on each filter using a scintillation counter.
- Calculate the specific binding at each concentration of **TD-5471** by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value (the concentration of **TD-5471** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

[Click to download full resolution via product page](#)**Figure 2:** Radioligand Binding Assay Workflow.

cAMP Functional Assay (for Determination of EC₅₀)

This assay measures the functional potency of a compound by quantifying its ability to stimulate the production of cyclic AMP (cAMP), a second messenger in the β 2-AR signaling pathway.

Objective: To determine the half-maximal effective concentration (EC₅₀) of **TD-5471** for stimulating cAMP production in cells expressing the human β 2-adrenergic receptor.

Materials:

- Cells stably expressing the human β 2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
- Cell culture medium.
- Test compound: **TD-5471** at various concentrations.
- Positive control: Isoproterenol (a non-selective β -agonist).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
- Add varying concentrations of **TD-5471** or the positive control (isoproterenol) to the wells.
- Incubate the plate at 37°C for a specified time to allow for cAMP production.
- Lyse the cells according to the protocol of the chosen cAMP detection kit.
- Measure the intracellular cAMP levels using the detection kit's instructions.
- Plot the cAMP concentration against the log of the agonist concentration.

- Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
- To cite this document: BenchChem. [TD-5471 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8488662#td-5471-chemical-structure-and-properties\]](https://www.benchchem.com/product/b8488662#td-5471-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com